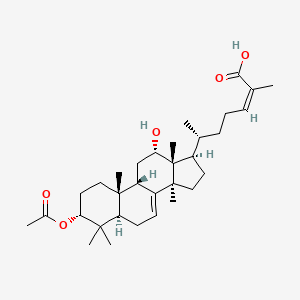
KadcoccinoneI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneI typically involves multi-step organic reactions starting from simpler precursor molecules. The synthetic route often includes steps such as cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis using advanced organic chemistry techniques. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels. Industrial processes are designed to be efficient and scalable, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: KadcoccinoneI undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
KadcoccinoneI has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of KadcoccinoneI involves its interaction with specific molecular targets and pathways within cells. It may exert its effects by modulating enzyme activities, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.
Comparison with Similar Compounds
KadcoccinoneA-F: Other lanostane-type triterpenoids with similar structures and biological activities.
Betulinic Acid: A triterpenoid with known anticancer properties.
Oleanolic Acid: Another triterpenoid with anti-inflammatory and hepatoprotective effects.
Uniqueness of KadcoccinoneI: this compound stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its distinct molecular architecture allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-3-acetyloxy-12-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)24(23)18-26(34)32(22,31)8/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26+,27-,30-,31+,32+/m1/s1 |
InChI Key |
MJGMVLFPCDSSEQ-MALLEVLFSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















